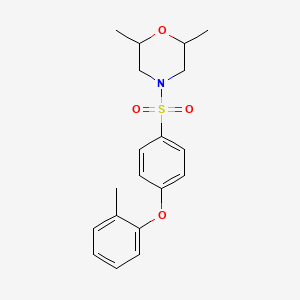
2,6-Diméthyl-4-((4-(o-tolyloxy)phényl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine is an organic compound with the molecular formula C19H23NO4S and a molecular weight of 361.46 g/mol. This compound is known for its role as a highly effective coupling agent used in peptide synthesis.
Applications De Recherche Scientifique
2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound is utilized in biochemical research to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
Mode of Action
2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine interacts with its targets through a process of nucleophilic substitution . The compound acts as an electrophile, attracting nucleophiles (electron-rich species) to form new bonds . This interaction results in the formation of peptide bonds, which are crucial for peptide synthesis.
Méthodes De Préparation
The preparation of 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine involves synthetic routes that typically include the use of morpholine as a starting material. The synthesis can be achieved through various chemical reactions, including the dehydration of diethanolamine with concentrated sulfuric acid . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine include other morpholine derivatives and sulfonyl-containing compounds. Some of these similar compounds are:
Morpholine: A basic organic compound with both amine and ether functional groups.
Sulfonyl Chlorides: Compounds containing the sulfonyl functional group, used in various chemical reactions.
Peptide Coupling Agents: Other agents used in peptide synthesis, such as carbodiimides and phosphonium salts.
The uniqueness of 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine lies in its specific structure, which provides high efficiency and selectivity in peptide bond formation.
Propriétés
IUPAC Name |
2,6-dimethyl-4-[4-(2-methylphenoxy)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-14-6-4-5-7-19(14)24-17-8-10-18(11-9-17)25(21,22)20-12-15(2)23-16(3)13-20/h4-11,15-16H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWNUUKTHRVYRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
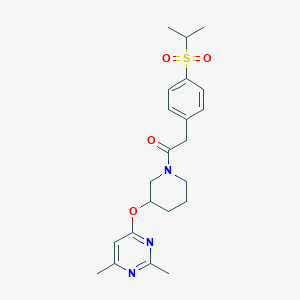
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)
![2-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2391973.png)

![3-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391975.png)
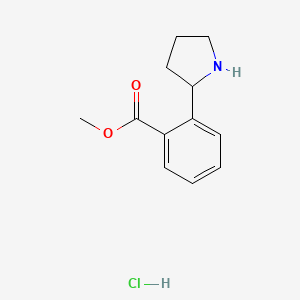
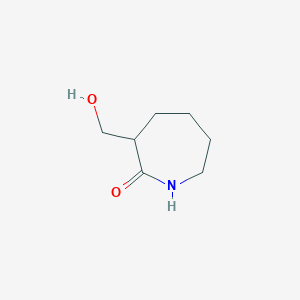
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2391979.png)
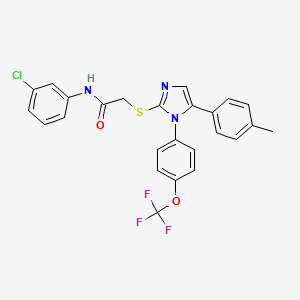
![8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391985.png)
![2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2391989.png)
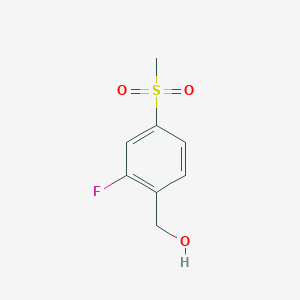
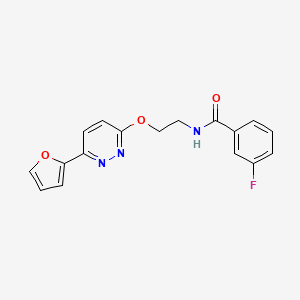
![1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B2391994.png)
